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carboxymethyloxime)
CAS No.: 35048-47-6
Cat. No.: B122432

Get Quote

Welcome to the technical support center for Estradiol ELISA kits. This guide is designed for
researchers, scientists, and drug development professionals to navigate and resolve common
issues encountered during estradiol quantification. As a competitive immunoassay, the estradiol
ELISA requires precision and an understanding of its unique sensitivities. This document
provides in-depth troubleshooting guides and FAQs to ensure you achieve accurate and
reproducible results.

The Competitive ELISA Principle for Estradiol

The Estradiol ELISA is a competitive assay. In this format, free estradiol in your sample
competes with a known amount of enzyme-labeled estradiol (e.g., HRP-conjugate) for a limited
number of binding sites on a specific anti-estradiol antibody coated onto the microplate wells.
[1][2][3] After an incubation period, unbound components are washed away. A substrate is then
added, which reacts with the bound enzyme conjugate to produce a colored product. The key
principle is that the signal intensity is inversely proportional to the concentration of estradiol in
the sample.[1][3] High sample estradiol means less enzyme conjugate binds, resulting in a
weak signal. Low sample estradiol allows more enzyme conjugate to bind, producing a strong
signal.
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Section 1: Troubleshooting Guide

This section addresses the most frequently encountered issues in a question-and-answer
format, providing insights into the root causes and actionable solutions.

Q1: Why is my standard curve flat, noisy, or showing a
poor dynamic range?

A reliable standard curve is the cornerstone of any ELISA. In a competitive assay, the curve
should show a clear inverse relationship between concentration and signal (Optical Density,
OD), typically fitting a four-parameter logistic (4-PL) model.[1][4] A flawed curve invalidates all
sample data.

The Science Behind the Curve: The standard curve models the competitive binding kinetics.
The highest OD is the Bo (zero standard), where the maximum amount of enzyme conjugate
binds. As the standard concentration increases, the OD decreases, eventually plateauing at the
lowest signal level. A poor curve indicates a failure in this competitive binding process.

Common Causes & Step-by-Step Solutions
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Potential Cause

Diagnostic Clue(s)

Solution

Incorrect Standard Preparation

ODs are all high or all low; the

curve is shifted out of range.

1. Verify Stock Concentration:
Double-check the
concentration of the
reconstituted standard stock
solution provided in the kit
manual.[4] 2. Check Dilution
Calculations: Meticulously
review the serial dilution
calculations. Simple math
errors are a common source of
failure.[4][5] 3. Ensure
Complete Reconstitution: After
adding diluent to the
lyophilized standard, ensure it
is fully dissolved by vortexing
gently and allowing it to sit for
the recommended time (e.g.,
10-15 minutes).[4][6]

Pipetting Inaccuracy

High coefficient of variation
(CV%) between replicate wells
(>15%); inconsistent data

points that don't fit the curve.

1. Calibrate Pipettes: Ensure
all pipettes are calibrated and
functioning correctly.[7][8] 2.
Use Proper Technique: Use
fresh tips for every standard,
sample, and reagent.[5] Pre-
wet the pipette tip by aspirating
and dispensing the liquid back
into the reservoir 2-3 times.
Pipette consistently, holding
the pipette at the same angle
and depth in the well each
time.[5] 3. Avoid Bubbles:
Ensure there are no air
bubbles in the pipette tips

before dispensing.[8]

© 2026 BenchChem. All rights reserved.

3/17

Tech Support


https://www.arp1.com/blog/post/elisa-troubleshooting-tips-poor-standard-curve.html
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-poor-standard-curve.html
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-poor-standard-curve.html
https://www.assaygenie.com/101-elisa-troubleshooting-tips
https://pdf.benchchem.com/1192/Technical_Support_Center_Troubleshooting_Estradiol_Experiments.pdf
https://www.ucytech.com/troubleshooting-elisa
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.ucytech.com/troubleshooting-elisa
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

1. Check Storage Conditions:
Confirm that the standard was
stored at the correct
temperature as per the kit
protocol (typically -20°C after

reconstitution).[4] 2. Avoid

The Bo value is significantly Repeated Freeze-Thaw
Degraded Standard lower than expected, and the Cycles: Aliquot the
overall curve is compressed. reconstituted standard into

single-use vials to prevent
degradation from multiple
freeze-thaw cycles.[9][10][11]
3. Use Fresh Reagents: If in
doubt, use a fresh, unexpired
standard.[5]

1. Select the Right Model:
Most competitive ELISAS,

The software fails to generate including for estradiol, require
o a curve with a good R2? value a 4-Parameter or 5-Parameter
Incorrect Curve Fitting Model ) ) o
(>0.99), even if the data points  Logistic (4-PL or 5-PL) curve
look reasonable. fit.[1][4] Using a linear

regression model will result in

inaccurate calculations.

Q2: Why is the background signal in my assay too high?

High background is defined as an unexpectedly high OD reading in the highest standard wells
or non-specific binding (NSB) wells, which masks the lower end of the dynamic range and
reduces assay sensitivity.

The Science Behind High Background: High background originates from non-specific binding of
the enzyme conjugate to the plate or insufficient removal of unbound reagents.[12] The
blocking buffer's role is to prevent this by coating any available surface on the well that the
primary antibody has not bound to.[12] Inadequate washing fails to remove any unbound
conjugate before the substrate is added, leading to a false positive signal.[6][7]
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Common Causes & Step-by-Step Solutions
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Potential Cause

Diagnostic Clue(s)

Solution

Insufficient Washing

All wells, including standards

and samples, show higher

than expected OD values.

1. Increase Wash
Steps/Volume: Increase the
number of washes (e.g., from 3
to 5) and ensure the volume is
sufficient to fill the well (e.qg.,
300-350 pL).[3][6][13] 2.
Introduce a Soak Step: Allow
the wash buffer to sit in the
wells for 30-60 seconds during
each wash cycle to help
dissolve and remove non-
specifically bound material.[5]
[6][12] 3. Ensure Complete
Aspiration: After the final wash,
invert the plate and tap it firmly
on a clean, lint-free paper
towel to remove any residual
wash buffer.[5]

Contaminated Reagents

The substrate solution appears
blue before being added to the
plate; high background

appears erratically.

1. Use Fresh Substrate: The
TMB substrate is highly
sensitive to light and
contamination.[5][6][13] It
should be clear and colorless
before use. Never pour unused
substrate back into the bottle.
2. Use Clean Reservoirs: Use
fresh, sterile reagent reservoirs
for each step to avoid cross-

contamination.[5]

Cross-Contamination

A "checkerboard" pattern or
high signal in wells adjacent to
high-concentration

samples/standards.

1. Change Pipette Tips: Always
use a new pipette tip for each
well.[5] 2. Be Careful with
Multichannel Pipettes: Avoid
touching the pipette tips to the
liquid already in the wells.[13]
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3. Use Plate Sealers: Cover
the plate with a fresh sealer
during all incubation steps to
prevent splashing and aerosol

contamination.[6][8]

1. Check Blocking Buffer: If
preparing your own plates,
ensure the blocking buffer
(e.g., BSA or casein) is not
expired and is at the correct
concentration. You may need
) ) Uniformly high background to optimize the blocking time or
Ineffective Blocking

across the entire plate. concentration.[6][12] 2. Add
Detergent: Adding a small
amount of a non-ionic
detergent like Tween-20 (e.g.,
0.05%) to the wash buffer can
help reduce non-specific

binding.[12]

Q3: Why do | have a very low signal or no signal at all?

In a competitive assay, "no signal” refers to a situation where all wells, including the zero
standard (Bo), show very low OD readings, often near the blank value.

The Science Behind Signal Loss: A lack of signal points to a failure in one of the critical binding
or enzymatic steps. This could be due to inactive reagents (antibody, enzyme conjugate, or
substrate), omission of a key reagent, or inhibition of the enzymatic reaction.[5][8] For instance,
sodium azide is a potent inhibitor of the Horseradish Peroxidase (HRP) enzyme commonly
used in ELISA kits and must be avoided in all buffers and samples.[2][8]

Common Causes & Step-by-Step Solutions
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Potential Cause

Diagnostic Clue(s)

Solution

Expired or Improperly Stored

Reagents

The entire plate shows little to

no color development.

1. Check Expiration Dates: Do
not use any kit components
that are past their expiration
date.[5] 2. Verify Storage:
Ensure all reagents were
stored at the temperatures
specified in the protocol
(typically 2-8°C for most
components, -20°C for others).

[2][5]

Incorrect Reagent Preparation

or Omission

No signal across the plate.

1. Review Protocol:
Methodically re-read the
protocol to ensure a reagent
was not omitted or added in
the wrong order.[5] 2. Check
Dilutions: Verify that
concentrated reagents, like the
enzyme conjugate or wash
buffer, were diluted correctly.[5]
[8][14] An over-diluted
conjugate is a common cause

of low signal.

Reagents Not at Room

Temperature

Low signal across the plate,

poor standard curve.

1. Equilibrate Reagents: Allow
all kit components and
samples to sit at room
temperature for at least 20-30
minutes before starting the
assay.[5][7][8] Enzymatic
reactions are temperature-

dependent.

HRP Enzyme Inhibition

No signal, even when other

steps seem correct.

1. Avoid Sodium Azide: Ensure
that no buffers or sample
collection tubes contain

sodium azide, as it irreversibly
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inhibits HRP activity.[2][8] 2.
Use High-Quality Water:
Prepare buffers with distilled or
deionized water to avoid
contamination with inhibitors.
[8][13]

Section 2: Special Topics in Estradiol Assays

Q4: My sample results are inconsistent. Could this be a
matrix effect?

Yes, matrix effects are a significant challenge, especially when measuring small molecules like

estradiol in complex biological samples such as serum, plasma, or saliva.[15][16]

The Science of Matrix Effects: The "matrix" refers to all components in a sample other than the
analyte of interest (estradiol).[15][17] These components—such as proteins, lipids, salts, and
phospholipids—can interfere with the antibody-antigen binding, either enhancing or reducing
the signal and leading to inaccurate quantification.[15][16]

Diagnosing and Mitigating Matrix Effects

e Linearity of Dilution:

o Protocol: Serially dilute a sample that has a high endogenous estradiol concentration with
the assay buffer.

o Analysis: Calculate the concentration for each dilution, correcting for the dilution factor.
The corrected concentrations should be consistent across the dilution series. A significant
deviation suggests a matrix effect that is being diluted out.[17]

o Spike and Recovery:

o Protocol: Add a known amount of estradiol standard (the "spike") into a sample. Assay the
spiked sample and an unspiked aliquot of the same sample.
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o Analysis: Calculate the percent recovery using the formula: % Recovery = ( [Spiked
Sample] - [Unspiked Sample] ) / [Known Spike Concentration] * 100

o Interpretation: An acceptable recovery is typically between 80-120%.[17] Poor recovery
indicates interference from the sample matrix.

Spike & Recovery Experimental Workflow

Sample Preparation

( ) )

Experiment

O L

Calculation

y

(Measure ODs & Calculate Concentrations)

(Apply % Recovery Formula)

'

Interpret Result:
80-120% = Acceptable
<80% or >120% = Matrix Effect

Click to download full resolution via product page

Caption: Workflow for a Spike and Recovery Experiment.

Solutions for Matrix Effects:
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o Sample Dilution: The simplest solution is to dilute the sample (e.g., 1:2 or 1:5) in the
standard assay buffer. This often dilutes the interfering substances to a point where they no
longer affect the assay.[15][17]

o Use a Matched Matrix for Standards: If dilution is not possible (e.g., if estradiol levels are
very low), prepare the standard curve by diluting the standards in a "stripped" matrix (e.qg.,
charcoal-stripped serum) that is free of endogenous estradiol but contains other matrix
components.

o Sample Extraction: For very "dirty" matrices, a liquid-liquid or solid-phase extraction (SPE)
may be necessary to isolate the estradiol from interfering components before running the
ELISA.[18]

Q5: How can | be sure my results aren't affected by
cross-reactivity?

Cross-reactivity is a critical parameter for any steroid immunoassay due to the structural
similarity among steroid hormones.[19][20]

The Science of Cross-Reactivity: This occurs when compounds structurally similar to estradiol
(e.g., estrone, estriol, or synthetic estrogens like ethinyl estradiol) bind to the anti-estradiol
antibody, generating a false positive signal.[19][20][21] The specificity of the primary antibody
determines the degree of cross-reactivity. High-quality ELISA kits provide a detailed cross-
reactivity table in their manual.

Common Cross-Reactants for Estradiol Assays
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Compound Typical Cross-Reactivity (%)  Clinical Significance

17B-Estradiol 100% Target Analyte

Estrone <10% Can be a minor interferent.[19]
Generally not a significant

Estriol <1% interferent unless at very high

pregnancy levels.[19]

Ethinyl Estradiol

Variable, can be high

A synthetic estrogen used in
contraceptives; can cause

significant interference.

An estrogen receptor

antagonist used in breast

Fulvestrant Variable
cancer therapy that can cause
interference.[21][22]
Not a significant interferent.
Testosterone <0.1%
[19]
Progesterone <0.1% Not a significant interferent.

Note: Values are illustrative. Always consult your specific kit's manual for precise cross-

reactivity data.

What to do about Cross-Reactivity:

» Review Kit Data: Before purchasing, review the manufacturer's cross-reactivity data to

ensure it is suitable for your samples and research context.

o Know Your Sample: Be aware of any medications (e.g., hormone replacement therapy,

aromatase inhibitors) the sample donor may be taking, as these can be sources of cross-

reacting molecules.[21][23]

» Confirmation with a Different Method: If a result is unexpectedly high or does not fit the

clinical picture, confirmation with a more specific method like Liquid Chromatography-
Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19]
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Section 3: General Best Practices (FAQ)
Q: What is the correct way to prepare my samples?

e Serum: Collect blood in a serum separator tube. Allow it to clot for 1-2 hours at room
temperature or overnight at 4°C before centrifuging at ~1000 x g for 20 minutes.[10][11][24]

e Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at ~1000 x g
for 15 minutes within 30 minutes of collection.[10][11][24]

o General: Avoid using samples that are grossly hemolyzed or lipemic.[10] If samples contain
particulate matter, centrifuge or filter them before use.[10]

Q: How should | store my samples?
o For short-term storage (up to 5-7 days), keep samples at 2-8°C.[2][10]

e For long-term storage, aliquot samples into single-use vials and store them at -20°C or
-80°C.[9][10][11]

» Crucially, avoid repeated freeze-thaw cycles, as this can degrade the analyte and other
sample components.[2][10][11][25]

Q: How important are incubation times and temperatures?

o Extremely important. ELISA results are dependent on binding kinetics and enzymatic
reactions, both of which are sensitive to time and temperature.[2][7] Adhere strictly to the
times and temperatures specified in the kit protocol.[2] Running assays near drafts, in direct
sunlight, or under air vents can cause temperature fluctuations across the plate, leading to
high variability.[13]

Section 4: Visual Workflows
General Competitive ELISA Workflow

Caption: The sequential steps of an Estradiol competitive ELISA.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. sigmaaldrich.com [sigmaaldrich.com]
3. medimabs.com [medimabs.com]

4. arpl.com [arpl.com]

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2789481/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7532386/
https://www.benchchem.com/product/b122432?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/195/Application_Note_Development_of_a_Competitive_ELISA_for_Alpha_Estradiol_Detection.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/263/979/se120049bul.pdf
https://medimabs.com/wp-content/uploads/2022/03/estradiol_402110_insert_en-us.pdf
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-poor-standard-curve.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
6. assaygenie.com [assaygenie.com]

7. pdf.benchchem.com [pdf.benchchem.com]

8. Troubleshooting ELISA | U-CyTech [ucytech.com]

9. novamedline.com [novamedline.com]

10. documents.thermofisher.com [documents.thermofisher.com]

11. elkbiotech.com [elkbiotech.com]

12. arpl.com [arpl.com]

13. sinobiological.com [sinobiological.com]

14. arpl.com [arpl.com]

15. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
16. arpl.com [arpl.com]

17. The Matrix Effect During Elisa Testing - FineTest ELISA Kit | FineTest Antibody |
FineTest® [fn-test.com]

18. researchgate.net [researchgate.net]

19. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-
dimensional molecular similarity prediction - PMC [pmc.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]
21. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
22. researchgate.net [researchgate.net]

23. Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement -
PMC [pmc.ncbi.nim.nih.gov]

24. cloud-clone.com [cloud-clone.com]

25. The validation of a commercial enzyme-linked immunosorbent assay and the effect of
freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in
Aceh cattle - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [Technical Support Center: Estradiol ELISA Kits].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b122432/docs#technical-support-center-estradiol-
elisa-kits]

© 2026 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.thermofisher.com/kr/ko/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/overview-elisa/elisa-troubleshooting-guide.html
https://www.assaygenie.com/101-elisa-troubleshooting-tips
https://pdf.benchchem.com/1192/Technical_Support_Center_Troubleshooting_Estradiol_Experiments.pdf
https://www.ucytech.com/troubleshooting-elisa
https://novamedline.com/downloads/instructions/en/AR%20E-8800R.pdf
https://documents.thermofisher.com/TFS-Assets%2FBID%2Fmanuals%2FEELR003-manual.pdf
https://www.elkbiotech.com/upload/file/ELISA/ELK1208-1.pdf
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-high-background.html
https://www.sinobiological.com/category/elisa-troubleshooting-high-background
https://www.arp1.com/blog/post/elisa-troubleshooting-tips-no-signal.html
https://advansta.com/beware-of-matrix-effects-in-your-elisa-assay/
https://www.arp1.com/blog/post/matrix-effects.html
https://www.fn-test.com/knowledge-share/the-matrix-effect-during-elisa-testing/
https://www.fn-test.com/knowledge-share/the-matrix-effect-during-elisa-testing/
https://www.researchgate.net/post/Does-anyone-have-experience-with-estradiol-ELISA-kits
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112981/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4112981/
https://www.researchgate.net/publication/264396906_Cross-reactivity_of_steroid_hormone_immunoassays_Clinical_significance_and_two-dimensional_molecular_similarity_prediction
https://pmc.ncbi.nlm.nih.gov/articles/PMC8368230/
https://www.researchgate.net/figure/Common-problems-of-cross-reaction-and-specificity-in-current-immunoassays_tbl1_355584847
https://pmc.ncbi.nlm.nih.gov/articles/PMC3615207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3615207/
https://www.cloud-clone.com/manual/ELISA-Kit-for-Estradiol-(E2)-CEA461Ge.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7047911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7047911/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7047911/
https://www.benchchem.com/product/b122432/docs#technical-support-center-estradiol-elisa-kits
https://www.benchchem.com/product/b122432/docs#technical-support-center-estradiol-elisa-kits
https://www.benchchem.com/product/b122432/docs#technical-support-center-estradiol-elisa-kits
https://www.benchchem.com/product/b122432/docs#technical-support-center-estradiol-elisa-kits
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122432?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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